molecular formula C19H14N2O5 B2750451 7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2309825-22-5

7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No. B2750451
CAS RN: 2309825-22-5
M. Wt: 350.33
InChI Key: SIAOFOUACHWWRT-UHFFFAOYSA-N
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Description

The compound “7-methoxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one core, which is a type of heterocyclic compound that is a derivative of coumarin . The molecule also contains methoxy groups (-OCH3) and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl group and the chromen-2-one core), ether linkages (the methoxy groups), and the heterocyclic 1,3,4-oxadiazole ring. These structural features could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The ether linkages in the methoxy groups might undergo reactions with strong acids or bases, and the 1,3,4-oxadiazole ring might participate in reactions with nucleophiles or electrophiles .

Scientific Research Applications

Antibacterial and Antifungal Properties

Synthesis of Oxadiazole Derivatives

A novel series of 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones was synthesized, showcasing potential as antibacterial and antifungal agents. These compounds were characterized by various spectroscopic methods and demonstrated efficacy through disc diffusion method testing (Mahesh et al., 2022).

Antimicrobial Activity

Novel Synthesis for Antimicrobial Application

Another study presented the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, purified and tested for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity, comparable to standard treatments, with insights supported by docking studies (Mandala et al., 2013).

Antioxidant Activity

Coumarin Tethered 1,3,4-oxadiazole Analogues

A series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized, showing promising antioxidant properties. These compounds, characterized by spectroscopic techniques, were evaluated against standard antioxidant tests, indicating that some derivatives exhibit significant radical scavenging activity (Basappa et al., 2021).

Anticancer Activity

Oxadiazoline-substituted Naphthalenyl Acetates

A study synthesized new oxadiazoline-substituted naphthalenyl acetates and evaluated their in vitro anticancer activity. Derivatives showed significant activity against various cancer cell lines, with two derivatives displaying particular promise due to their selectivity and significant inhibitory potency (Chaaban et al., 2014).

Enzyme Inhibition

Aldose Reductase Inhibitors

The compound 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid showed excellent in vivo activity as an aldose reductase inhibitor, demonstrating the potential to prevent cataract development in animal models when administered as an eye-drop solution (La Motta et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize potential risks .

Future Directions

The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to the biological activities associated with its structural features. Future research could focus on synthesizing the compound and studying its physical and chemical properties, biological activity, and potential applications .

properties

IUPAC Name

7-methoxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-13-6-3-11(4-7-13)17-20-21-18(26-17)15-9-12-5-8-14(24-2)10-16(12)25-19(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAOFOUACHWWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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